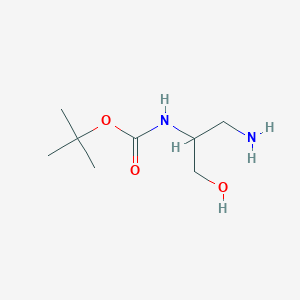

tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate

Description

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate is a carbamate-protected amino alcohol derivative. Its structure comprises a tert-butyloxycarbonyl (Boc) group attached to a propane backbone with hydroxyl and amino functional groups at positions 3 and 1, respectively. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, where the Boc group acts as a temporary protecting group for amines, enabling selective deprotection under acidic conditions . Stereochemical variants, such as the (2R)-configured analogue (CAS EN300-116853), highlight the importance of chirality in biological activity and synthetic applications .

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFWQCDBEALMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429913-75-6 | |

| Record name | tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Carbamoylation Using tert-Butyl Chloroformate

Reaction Scheme:

$$

\text{1-amino-3-hydroxypropan-2-ol} + \text{tert-butyl chloroformate} \xrightarrow{\text{base}} \text{tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate} + \text{HCl}

$$

- Dissolve 1-amino-3-hydroxypropan-2-ol in anhydrous dichloromethane or tetrahydrofuran.

- Add triethylamine (or another organic base) to neutralize the HCl formed.

- Cool the mixture to 0–5°C.

- Slowly add tert-butyl chloroformate with stirring.

- Allow the reaction to proceed at room temperature for 2–6 hours.

- Extract the product, wash with water, dry over anhydrous sodium sulfate, and purify by crystallization or chromatography.

| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1-amino-3-hydroxypropan-2-ol | 1.0 | DCM/THF | 0–25°C | 2–6 h | 75–90 |

| tert-butyl chloroformate | 1.1–1.2 | ||||

| Triethylamine | 1.1–1.5 |

- Straightforward, high-yielding, and scalable.

- Mild reaction conditions.

- Compatible with a wide range of functional groups.

- The reaction is typically monitored by TLC or HPLC.

- Excess base ensures complete neutralization of HCl.

Carbamoylation Using Di-tert-butyl Dicarbonate

Reaction Scheme:

$$

\text{1-amino-3-hydroxypropan-2-ol} + \text{di-tert-butyl dicarbonate} \xrightarrow{\text{base}} \text{this compound} + \text{CO}_2

$$

- Dissolve 1-amino-3-hydroxypropan-2-ol in an aqueous or organic solvent.

- Add sodium bicarbonate or another mild base.

- Add di-tert-butyl dicarbonate slowly at 0–25°C.

- Stir for several hours, then extract and purify the product.

| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1-amino-3-hydroxypropan-2-ol | 1.0 | Water/DMF | 0–25°C | 4–12 h | 70–85 |

| Di-tert-butyl dicarbonate | 1.1–1.5 | ||||

| Sodium bicarbonate | 1.1–2.0 |

- Avoids the use of hazardous acid chlorides.

- Generates only CO₂ as a byproduct.

- Suitable for large-scale synthesis.

- The reaction rate may be slower than with tert-butyl chloroformate.

- Purification is typically by extraction and crystallization.

Phase-Transfer Catalysis and Alkylation Approaches

Alternative methods involve phase-transfer catalysis to facilitate the reaction between aqueous and organic phases, or alkylation of protected intermediates. These methods are less common but may be used when specific selectivity or reactivity is required.

- Use of quaternary ammonium salts as phase-transfer catalysts.

- Enhanced reaction rates and yields for certain substrates.

- Applicable for substrates with limited solubility in organic solvents.

- Both tert-butyl chloroformate and di-tert-butyl dicarbonate methods are widely adopted in research and industrial settings due to their reliability and scalability.

- Continuous flow reactors are increasingly used for industrial-scale production, offering improved safety, reproducibility, and efficiency.

- The choice of base and solvent can significantly affect yield and purity.

- The product is typically a colorless oil or crystalline solid, purified by crystallization or chromatography.

- Analytical techniques such as NMR and mass spectrometry confirm product identity and purity.

- Summary Table: Comparison of Preparation Methods

| Method | Key Reagents | Typical Yield | Scalability | Notes |

|---|---|---|---|---|

| tert-Butyl chloroformate route | tert-butyl chloroformate, base | 75–90% | High | Fast, efficient, mild conditions |

| Di-tert-butyl dicarbonate route | di-tert-butyl dicarbonate, base | 70–85% | High | Safe, CO₂ byproduct, slower |

| Phase-transfer catalysis/alkylation | Quaternary ammonium salt, alkyl halide | 60–80% | Moderate | Useful for specific substrates |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate has numerous applications in scientific research:

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of drugs and therapeutic agents.

Industry: The compound is utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their conformation and activity .

Comparison with Similar Compounds

Fluorinated Derivatives

- tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS 126536-02-5): Structural Difference: Incorporates a trifluoromethyl group at position 1. Impact: Enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects. Likely used in fluorinated drug candidates to improve bioavailability . Applications: Potential use in CNS-targeting molecules or protease inhibitors.

Cyclic and Bicyclic Systems

- tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4) :

- tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4) :

Aromatic Heterocycle-Containing Analogues

- tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (CAS 1384430-28-7) :

Complex Peptide-like Derivatives

- tert-Butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate (CAS 72156-66-2): Structural Difference: Indole and phenylhydrazine substituents. Impact: Designed for peptidomimetic drug discovery, particularly in oncology (e.g., Bcl-2 inhibitors) .

Stereochemical Variants

- (2R)-tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate (CAS EN300-116853): Difference: Stereospecific configuration at position 2. Impact: Critical for enantioselective synthesis; (R)-configuration may enhance binding to chiral biological targets .

Data Table: Structural and Functional Comparison

Key Findings and Trends

Functional Group Influence: Hydroxyl and amino groups enhance solubility and reactivity in aqueous environments, favoring peptide coupling . Fluorinated or aromatic groups increase lipophilicity, improving membrane permeability .

Stereochemistry :

- Stereoisomers (e.g., (2R) vs. (2S)) significantly affect biological activity and synthetic utility, necessitating precise chiral synthesis .

Stability and Deprotection :

- All Boc-protected analogues are acid-labile, but electron-withdrawing groups (e.g., trifluoromethyl) may accelerate deprotection .

Applications :

Biological Activity

Tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme interactions. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety linked with an amino acid derivative. This unique configuration contributes to its biological properties, including its interaction with various biological targets.

Biological Activity

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects, particularly against amyloid beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease (AD). For instance, studies have shown that related carbamate derivatives can reduce inflammatory responses and oxidative stress in astrocytes exposed to Aβ1-42 .

2. Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in neurodegenerative processes. In vitro studies have demonstrated that similar compounds can inhibit β-secretase and acetylcholinesterase, thereby preventing Aβ aggregation and enhancing cholinergic signaling .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions. The general procedure includes:

- Reagents : Tert-butyl carbamate, amino acid derivative.

- Solvent : Anhydrous organic solvents such as dichloromethane or acetonitrile.

- Conditions : The reaction is usually conducted at low temperatures to ensure selectivity and high yield.

Case Studies

Case Study 1: Neuroprotective Mechanism

A study on a related compound demonstrated its ability to protect astrocytes from Aβ-induced toxicity by reducing levels of TNF-α and free radicals . The compound exhibited a moderate protective effect, suggesting that similar mechanisms may be applicable to this compound.

Case Study 2: Enzyme Interaction

In another investigation, the inhibition of β-secretase by a structurally related compound was quantified, revealing an IC50 value of 15.4 nM . This suggests that this compound could potentially exhibit similar inhibitory properties.

Comparative Analysis

The following table summarizes the biological activities and properties of selected compounds related to this compound:

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves carbamate formation under basic conditions. For example, hydroxylamine hydrochloride reacts with potassium carbonate and di-tert-butyl dicarbonate in dichloromethane at 0–5°C to stabilize intermediates . Solvent choice (e.g., ethanol or dichloromethane), temperature control (low temperatures for sensitive intermediates), and purification via chromatography or recrystallization are critical for high yields (>75%) and purity (>95%) .

Q. How is the structural integrity of this compound validated?

Characterization employs NMR (¹H/¹³C for functional group identification), IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for carbamate), and mass spectrometry (molecular ion peak at m/z 218.2) . X-ray crystallography, using programs like SHELXL , confirms stereochemistry and hydrogen-bonding patterns (e.g., O–H···N interactions between hydroxy and amino groups) .

Q. What is the role of the tert-butyl carbamate group in organic synthesis?

The tert-butyloxycarbonyl (Boc) group acts as a protecting group for amines, enabling selective reactions at other sites. It is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) or HCl in dioxane . This is critical in peptide synthesis to prevent unwanted side reactions .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a pharmacophore intermediate for drug candidates targeting neurological and inflammatory diseases. For example, derivatives have shown neuroprotective effects by reducing TNF-α levels in Aβ1-42-induced astrocyte toxicity models .

Advanced Research Questions

Q. What reaction mechanisms govern the cleavage of the Boc group in acidic environments?

Acidolysis proceeds via protonation of the carbamate oxygen , followed by nucleophilic attack by water, releasing CO₂ and forming a transient ammonium ion. Kinetic studies (pH 1–3, 25°C) reveal a half-life of ~2 hours in 50% TFA, influenced by steric hindrance from the tert-butyl group .

Q. How do hydrogen-bonding patterns in crystalline tert-butyl carbamates influence their stability?

Graph set analysis (e.g., Etter’s notation) of X-ray data shows R₂²(8) motifs from N–H···O and O–H···O interactions, stabilizing the crystal lattice. For example, in triclinic crystals (space group P1), intermolecular bonds between hydroxy and carbamate groups enhance thermal stability (decomposition >200°C) .

Q. What biological pathways are modulated by derivatives of this compound?

In enzymatic assays, derivatives inhibit voltage-gated sodium channels (IC₅₀ = 12 µM) and collapsin response mediator protein 2 (CRMP2) , disrupting neuronal signaling in Alzheimer’s models . Molecular docking studies (AutoDock Vina) suggest binding to the CRMP2 active site via hydrogen bonds with Ser321 and hydrophobic interactions with Leu289 .

Q. How can computational modeling predict the reactivity of tert-butyl carbamates in novel reactions?

Density functional theory (DFT) calculations (B3LYP/6-31G*) map frontier molecular orbitals to predict nucleophilic attack sites. For example, the LUMO of the carbamate carbonyl (-5.2 eV) indicates susceptibility to amine nucleophiles, validated experimentally in SN2 reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.